molecular formula C12H22O11 B13383419 3-o-Hexopyranosylhex-2-ulopyranose CAS No. 5349-40-6

3-o-Hexopyranosylhex-2-ulopyranose

Cat. No. B13383419
CAS RN: 5349-40-6
M. Wt: 342.30 g/mol
InChI Key: SEWFWJUQVJHATO-UHFFFAOYSA-N
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Description

3-o-Hexopyranosylhex-2-ulopyranose is a useful research compound. Its molecular formula is C12H22O11 and its molecular weight is 342.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

2-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-5-7(17)8(18)9(19)11(22-5)23-10-6(16)4(15)2-21-12(10,20)3-14/h4-11,13-20H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWFWJUQVJHATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60287471, DTXSID80871755
Record name 3-o-hexopyranosylhex-2-ulopyranose
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERAPP_61480
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5349-40-6, 547-25-1
Record name Turanose
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Record name D-Fructose, 3-O-.alpha.-D-glucopyranosyl-
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Record name 3-o-hexopyranosylhex-2-ulopyranose
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Turanose
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